molecular formula C16H12N2O2 B2427515 6-Methyl-2-(3-nitrophenyl)quinoline CAS No. 857204-98-9

6-Methyl-2-(3-nitrophenyl)quinoline

Cat. No.: B2427515
CAS No.: 857204-98-9
M. Wt: 264.284
InChI Key: WMKLUXLOFLXNPT-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)quinoline is a heterocyclic aromatic organic compound It consists of a quinoline core substituted with a methyl group at the 6-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrophenyl)quinoline can be achieved through several methods. One common approach involves the Skraup synthesis, where aniline derivatives are heated with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . Another method involves the Friedländer synthesis, which uses 2-aminobenzophenone derivatives and carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 6-Methyl-2-(3-aminophenyl)quinoline.

    Substitution: Formation of halogenated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3-nitrophenyl)quinoline is unique due to the combined presence of the methyl and nitrophenyl groups, which confer distinct electronic and steric properties. This combination enhances its potential in medicinal chemistry and materials science compared to its analogs.

Properties

IUPAC Name

6-methyl-2-(3-nitrophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11-5-7-15-13(9-11)6-8-16(17-15)12-3-2-4-14(10-12)18(19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKLUXLOFLXNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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